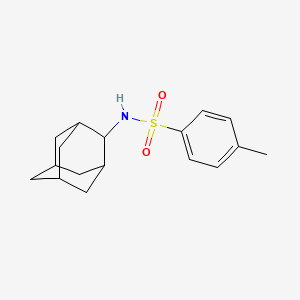
2-(N-p-toluenesulfonylamino)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE is a chemical compound that features an adamantyl group attached to a benzenesulfonamide structure The adamantyl group is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2-adamantylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of N1-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to streamline the isolation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted benzenesulfonamide derivatives
Scientific Research Applications
N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antibacterial agent due to the unique properties of the adamantyl group.
Materials Science: The compound’s rigid structure makes it a candidate for use in the development of novel materials with specific mechanical properties.
Biological Studies: It is used in studies exploring the interaction of adamantyl-containing compounds with biological membranes and proteins.
Mechanism of Action
The mechanism of action of N1-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antiviral and antibacterial applications, where it disrupts the function of essential proteins in pathogens .
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE
- N~1~-(2-ADAMANTYL)-4-ETHYL-1-BENZENESULFONAMIDE
- N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE
Uniqueness
N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE is unique due to the specific positioning of the adamantyl group, which imparts distinct steric and electronic properties. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C17H23NO2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2-adamantyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H23NO2S/c1-11-2-4-16(5-3-11)21(19,20)18-17-14-7-12-6-13(9-14)10-15(17)8-12/h2-5,12-15,17-18H,6-10H2,1H3 |
InChI Key |
IYMYRLWDUCXKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B10938400.png)
![2-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B10938412.png)
![Ethyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B10938420.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938421.png)
![2-{[4-(naphthalen-2-yl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10938423.png)
![N-(2,3-dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938424.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10938428.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10938433.png)
![N-(4-bromophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938438.png)
![N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938442.png)
![Ethyl 4-ethyl-5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10938450.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938456.png)
![1,6-Dimethyl-N-[1-[4-(1-methylethyl)phenyl]ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938468.png)
![1-ethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10938474.png)
